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Compound of Interest

(2-
Compound Name: _
Isopropoxyphenyl)methanamine

Cat. No.: B1348965

Preamble: Navigating the Data Void

The toxicological landscape for novel chemical entities is often uncharted. Such is the case
with (2-Isopropoxyphenyl)methanamine (CAS No: 386715-42-0), a compound for which
public domain toxicological data is exceptionally scarce. A safety data sheet for a related
compound notes that, to the best of their knowledge, the toxicological properties have not been
thoroughly investigated.[1] This guide, therefore, deviates from a conventional data summary.
Instead, it provides a comprehensive toxicological hazard assessment based on first principles
of chemistry, predictive toxicology, and analysis of structurally related analogs. Our objective is
to equip researchers with a robust framework for understanding the potential risks and to
outline a scientifically sound strategy for empirical toxicological evaluation.

Part 1: Molecular Identity and Physicochemical
Properties

(2-1sopropoxyphenyl)methanamine is a primary benzylamine derivative with an isopropoxy
substitution at the ortho-position of the phenyl ring. Its fundamental properties are summarized
below. These characteristics are foundational for predicting its absorption, distribution,
metabolism, and excretion (ADME) profile.
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Property Value Source
(2-

IUPAC Name Isopropoxyphenyl)methanamin
e

Synonyms 2-Isopropoxybenzylamine

CAS Number 386715-42-0 [2]

Molecular Formula C10H1sNO

Molecular Weight 165.23 g/mol [3]

) ) Likely a liquid or low-melting-

Predicted Physical State ] ) Inferred

point solid

) N Soluble in organic solvents;
Predicted Solubility o - Inferred
limited water solubility

Part 2: Predictive Toxicokinetics - The Journey
Through the Body

In the absence of empirical data, we can predict the ADME profile of (2-
Isopropoxyphenyl)methanamine based on its structure.

Absorption

The compound's moderate lipophilicity and relatively low molecular weight suggest it can likely
be absorbed through oral, dermal, and inhalation routes. Occupational exposure would
primarily be a concern via inhalation of aerosols and dermal contact.

Distribution

Following absorption, the compound is expected to distribute into various tissues. Its lipophilic
nature suggests potential for partitioning into fatty tissues, though extensive accumulation is
not anticipated.

Metabolism (Predicted)
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Metabolism is the body's primary mechanism for detoxifying and eliminating foreign
compounds (xenobiotics). For (2-Isopropoxyphenyl)methanamine, metabolism is predicted
to occur via two main phases, primarily in the liver, mediated by cytochrome P450 (CYP)

enzymes and conjugating enzymes.

e Phase | Reactions (Functionalization): These reactions introduce or expose polar functional

groups.

o Aromatic Hydroxylation: CYP enzymes can add a hydroxyl (-OH) group to the phenyl ring,
creating a phenolic metabolite.

o O-Dealkylation: The isopropoxy group can be cleaved, yielding 2-hydroxybenzylamine and

acetone.
o N-Oxidation: The primary amine can be oxidized.

o Phase Il Reactions (Conjugation): The polar metabolites from Phase | are conjugated with
endogenous molecules to increase water solubility and facilitate excretion.

o Glucuronidation/Sulfation: The newly formed hydroxyl groups are common substrates for
conjugation with glucuronic acid (via UGTSs) or sulfate (via SULTS).

Phase I Metabolism (CYP450)
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Caption: Predicted Phase | and Phase Il metabolic pathways for (2-

Isopropoxyphenyl)methanamine.
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EXxcretion

The water-soluble conjugated metabolites are expected to be efficiently eliminated from the
body, primarily via the urine.

Part 3: Hazard Identification via Structural Analogs

To infer potential toxicities, we will analyze two key structural analogs: Propoxur, which shares
the 2-isopropoxyphenyl moiety, and 2-Hydroxybenzylamine, which shares the benzylamine

core.

Analog 1: Propoxur (2-lsopropoxyphenyl
methylcarbamate)

Propoxur is a well-characterized carbamate insecticide.[4] While it shares the core ring
structure, its toxicological profile is dominated by a functional group that (2-
Isopropoxyphenyl)methanamine lacks: the methylcarbamate ester.

Endpoint Result for Propoxur Source

Acetylcholinesterase (AChE)
Primary Mechanism inhibition, leading to [5]

neurotoxicity.[5]

Acute Toxicit High acute toxicity via oral -
cute Toxici
Y route (Toxicity Category Il).[5]

o Not found to be mutagenic in
Genotoxicity ) ] [5]
bacteria or mammalian cells.[5]

Classified as a potential

Carcinogenicity human carcinogen by the EPA.  [4]

[4]

Expert Analysis & Causality: The primary toxicity of Propoxur—AChE inhibition—is due to the
carbamylation of the enzyme's active site by the methylcarbamate group.[5] Since (2-
Isopropoxyphenyl)methanamine lacks this carbamate moiety, it is not expected to be a
direct-acting cholinesterase inhibitor. Therefore, the high acute neurotoxicity of Propoxur is not
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a relevant predictive endpoint for the target compound. The potential for carcinogenicity,
however, warrants cautious consideration, as metabolic activation of the shared aromatic ring
could be a contributing factor.

Analog 2: 2-Hydroxybenzylamine (2-HOBA)

2-HOBA is a more relevant analog for assessing the toxicity of the benzylamine portion of the
molecule. It is a naturally occurring compound found in buckwheat.[6]

Result for 2-
Endpoint Hydroxybenzylamine (in Source
rodents)

LDso estimated to be >2000
o mg/kg body weight in rats.
Acute Oral Toxicity , _ [6][7]
Mortality was seen in one of

six rats at 2000 mg/kg.[6][7]

28-day study showed no
o effects of toxicological
Repeated Dose Toxicity o [61[7]
significance at doses up to

1000 mg/kg/day.[6][7]

At very high concentrations in
feed (1.56%), decreased food

Adverse Effects Noted intake and weight loss were [61[7]
observed, likely due to poor
palatability.[6][7]

Expert Analysis & Causality: The studies on 2-HOBA suggest that the benzylamine scaffold has
a low order of toxicity.[6][7] The high doses required to elicit mortality indicate low acute toxicity.
The lack of significant findings in a 28-day repeated-dose study further supports a favorable
profile for this structural class. This analog provides a more realistic, albeit still incomplete,
picture of the potential toxicity of (2-lsopropoxyphenyl)methanamine.

Part 4: Proposed Toxicological Evaluation Strategy
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For any novel compound with a significant data gap, a tiered, systematic evaluation is
paramount. This approach balances ethical considerations (the 3Rs: Replacement, Reduction,
Refinement) with the need to robustly characterize potential hazards.

Tier 1: In Vitro and In Silico Assessment

The initial phase focuses on non-animal methods to screen for key toxicological flags. The goal
IS to identify hazards early and guide further testing.

Workflow:

« In Silico Modeling: Use Quantitative Structure-Activity Relationship (QSAR) models (e.qg.,
DEREK, CASE Ultra) to predict potential for genotoxicity, carcinogenicity, and skin
sensitization based on structural fragments.

o Bacterial Reverse Mutation Assay (Ames Test - OECD TG 471): This is the gold standard for
assessing mutagenic potential. The compound is tested with and without metabolic activation
(S9 fraction) to detect both direct-acting and metabolically-activated mutagens.

¢ In Vitro Mammalian Cell Micronucleus Test (OECD TG 487): This assay detects
clastogenicity (chromosome breakage) and aneugenicity (chromosome loss/gain) in
mammalian cells, providing a broader view of genotoxic potential.

« In Vitro Cytotoxicity Assay: Using a relevant cell line (e.g., human liver HepG2 cells),
determine the concentration at which the compound causes cell death. This helps in dose
selection for subsequent assays.
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Caption: A tiered workflow for the initial in vitro and in silico toxicological evaluation.

Tier 2: Foundational In Vivo Studies

If Tier 1 results do not indicate a significant genotoxic hazard, limited and well-defined animal
studies are required to understand systemic toxicity.

¢ Acute Oral Toxicity Study (e.g., OECD TG 423 - Acute Toxic Class Method): This study uses
a stepwise procedure with a small number of animals (typically rodents) to determine a
range for the median lethal dose (LDso) and identify the clinical signs of acute toxicity. This is
essential for classification and labeling.
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o 28-Day Repeated Dose Oral Toxicity Study (OECD TG 407): This is a cornerstone study.
Rodents are administered the compound daily for 28 days. The causality behind the
comprehensive endpoints is to provide a holistic view of potential toxicity:

[¢]

Clinical Observations, Body Weight, Food/Water Intake: These are sensitive general
indicators of adverse effects.

o Hematology & Clinical Chemistry: Provide a snapshot of blood health, liver function, and
kidney function.

o Gross Necropsy & Organ Weights: Identify target organs of toxicity.

o Histopathology: Microscopic examination of tissues to confirm and characterize effects in
target organs. The primary outcome is the determination of a No-Observed-Adverse-Effect
Level (NOAEL), which is critical for establishing safe exposure limits.

Part 5: Summary and Conclusions

While there is no direct toxicological data for (2-Isopropoxyphenyl)methanamine, a
structured assessment based on its chemical properties and relevant analogs allows for a
preliminary hazard evaluation.

» Key Predictions: The compound is not expected to be a cholinesterase inhibitor like its
analog Propoxur. Based on the 2-HOBA analog, it is predicted to have a low order of acute
toxicity.

e Primary Uncertainty: The potential for toxicity following repeated exposure remains unknown.
The metabolic pathways are predictive and require empirical confirmation.

o Path Forward: The proposed tiered evaluation strategy, starting with in vitro genotoxicity
assays followed by a 28-day repeated dose study, represents the standard and scientifically-
defensible approach to characterize the toxicological profile of this novel chemical.

Researchers and drug developers should handle (2-lsopropoxyphenyl)methanamine with
standard laboratory precautions (i.e., appropriate personal protective equipment) until such
data becomes available.[8]

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b1348965?utm_src=pdf-body
https://www.benchchem.com/product/b1348965?utm_src=pdf-body
https://www.pccarx.com/Documents/msds_pdf/30-5273.pdf?d=639019803581535612
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1348965?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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